molecular formula C17H23N5O2S B3820172 4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide

4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide

Cat. No. B3820172
M. Wt: 361.5 g/mol
InChI Key: RAAPIEGPJQHSLY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a phenyl ring with a methylthio substituent. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring and the piperidine ring would likely contribute to the rigidity of the molecule, while the phenyl ring with a methylthio substituent would add an element of flexibility .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The 1,2,3-triazole ring is generally stable under a variety of conditions, but it can participate in reactions with electrophiles . The piperidine ring can act as a base, and the phenyl ring with a methylthio substituent can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the 1,2,3-triazole ring could increase its polarity and potentially its solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without specific information, it’s difficult to predict, but the presence of the 1,2,3-triazole ring, the piperidine ring, and the phenyl ring with a methylthio substituent suggests that it could interact with a variety of biological targets .

Future Directions

The potential applications of this compound would depend on its biological activity. It could be interesting to investigate its interactions with various biological targets, which could lead to the development of new drugs or research tools .

properties

IUPAC Name

4-[[4-(hydroxymethyl)triazol-1-yl]methyl]-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S/c1-25-16-4-2-14(3-5-16)18-17(24)21-8-6-13(7-9-21)10-22-11-15(12-23)19-20-22/h2-5,11,13,23H,6-10,12H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAPIEGPJQHSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CN3C=C(N=N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide
Reactant of Route 5
4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide
Reactant of Route 6
4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide

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